

Physical and chemical properties of Ethyl 4-aminocyclohexanecarboxylate

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Compound of Interest

Compound Name: Ethyl 4-aminocyclohexanecarboxylate

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An In-depth Technical Guide to **Ethyl 4-aminocyclohexanecarboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-aminocyclohexanecarboxylate is a bifunctional molecule featuring a primary amine and an ethyl ester attached to a cyclohexane ring. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for introducing a flexible, non-aromatic 6-membered ring into a target molecule. It exists as two distinct geometric isomers, cis and trans, whose stereochemistry can significantly influence the biological activity and physical properties of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 4-aminocyclohexanecarboxylate**, along with representative experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of **Ethyl 4-aminocyclohexanecarboxylate** are summarized below. It is important to note that some of the data, particularly for the free base of the individual isomers, is predicted or extrapolated from related compounds due to limited availability in published literature. The hydrochloride salt of the trans-isomer is the most commonly available form.

Table 1: Physical and Chemical Properties of **Ethyl 4-aminocyclohexanecarboxylate**

Property	Value	Source/Notes
Molecular Formula	C ₉ H ₁₇ NO ₂	[1]
Molecular Weight	171.24 g/mol	[1]
Appearance	White to off-white solid or oil	General observation
Melting Point	trans-HCl salt: ~150-155 °C	[2]
Boiling Point	Not readily available	
Density	~1.01 g/cm ³ (predicted)	
Solubility	trans-HCl salt: Soluble in water	[2]
pKa	Amine group: ~10-11 (estimated)	Based on similar primary amines
CAS Number	cis-isomer: 3685-28-7 trans-isomer: 1678-68-8 trans-HCl salt: 2084-28-8	[1][3]

Chemical Reactivity

The chemical reactivity of **Ethyl 4-aminocyclohexanecarboxylate** is dictated by its two primary functional groups: the primary amine and the ethyl ester.

- **Amino Group:** The primary amine is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as:
 - **Acylation:** Reaction with acyl chlorides or anhydrides to form amides.
 - **Alkylation:** Reaction with alkyl halides to form secondary and tertiary amines.
 - **Reductive Amination:** Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

- Salt Formation: Reaction with acids to form ammonium salts, such as the commercially available hydrochloride salt.^[2]
- Ester Group: The ethyl ester group is susceptible to nucleophilic acyl substitution. Common reactions include:
 - Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.
 - Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst.
 - Amidation: Reaction with amines, typically at elevated temperatures, to form amides.
 - Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Experimental Protocols

Detailed experimental protocols for the synthesis of both cis- and trans-**Ethyl 4-aminocyclohexanecarboxylate** are not readily available in peer-reviewed journals. However, a plausible and commonly employed synthetic strategy involves the reduction of an appropriate aromatic precursor followed by esterification. The following represents a general, representative protocol for the synthesis of the trans-isomer, which is often the thermodynamically more stable product in such reductions.

3.1. Synthesis of trans-**Ethyl 4-aminocyclohexanecarboxylate**

A common route to 4-aminocyclohexanecarboxylic acid derivatives is the catalytic hydrogenation of p-aminobenzoic acid, followed by esterification. The hydrogenation of the aromatic ring can lead to a mixture of cis and trans isomers, with the ratio often depending on the catalyst and reaction conditions. Subsequent isomerization or separation may be required to obtain the desired isomer.

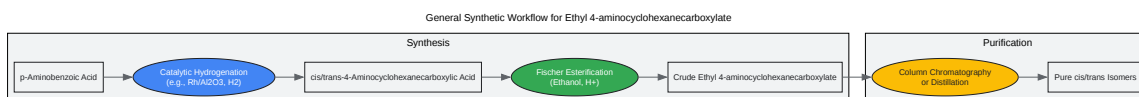
Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

- **Reaction Setup:** In a high-pressure reactor, a solution of p-aminobenzoic acid in a suitable solvent (e.g., water, ethanol, or acetic acid) is prepared.
- **Catalyst Addition:** A hydrogenation catalyst, such as Rhodium on alumina ($\text{Rh}/\text{Al}_2\text{O}_3$) or Ruthenium on carbon (Ru/C), is added to the solution.
- **Hydrogenation:** The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas. The reaction mixture is then heated and stirred. The temperature and pressure can vary significantly depending on the chosen catalyst and desired isomer ratio.
- **Work-up:** After the reaction is complete (monitored by the cessation of hydrogen uptake or by techniques like TLC or NMR), the reactor is cooled and depressurized. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

Step 2: Fischer Esterification

- **Reaction Setup:** The mixture of 4-aminocyclohexanecarboxylic acid isomers is dissolved or suspended in anhydrous ethanol.
- **Acid Catalyst:** A strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride gas, is carefully added to the mixture.
- **Reaction:** The mixture is heated to reflux for several hours to drive the esterification reaction to completion.
- **Work-up and Purification:** The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Diagram 1: General Synthetic Workflow



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Caption: A generalized workflow for the synthesis and purification of **Ethyl 4-aminocyclohexanecarboxylate** isomers.

Spectroscopic Data

Obtaining pure, published spectroscopic data for both isomers of **Ethyl 4-aminocyclohexanecarboxylate** is challenging. The following tables provide expected/representative spectral data based on the known spectra of closely related compounds, such as the corresponding carboxylic acids and other substituted cyclohexanes.

Table 2: Representative ^1H NMR Data (CDCl_3 , 400 MHz)

Assignment	cis-Isomer (Predicted δ , ppm)	trans-Isomer (Predicted δ , ppm)	Multiplicity	Integration
-O-CH ₂ -CH ₃	4.12	4.12	q	2H
-CH-NH ₂	~3.0-3.2	~2.6-2.8	m	1H
-CH-COOEt	~2.4-2.6	~2.1-2.3	m	1H
Cyclohexane H (axial)	~1.8-2.0	~1.8-2.0	m	4H
Cyclohexane H (equatorial)	~1.3-1.5	~1.1-1.3	m	4H
-O-CH ₂ -CH ₃	1.25	1.25	t	3H
-NH ₂	Variable (broad singlet)	Variable (broad singlet)	br s	2H

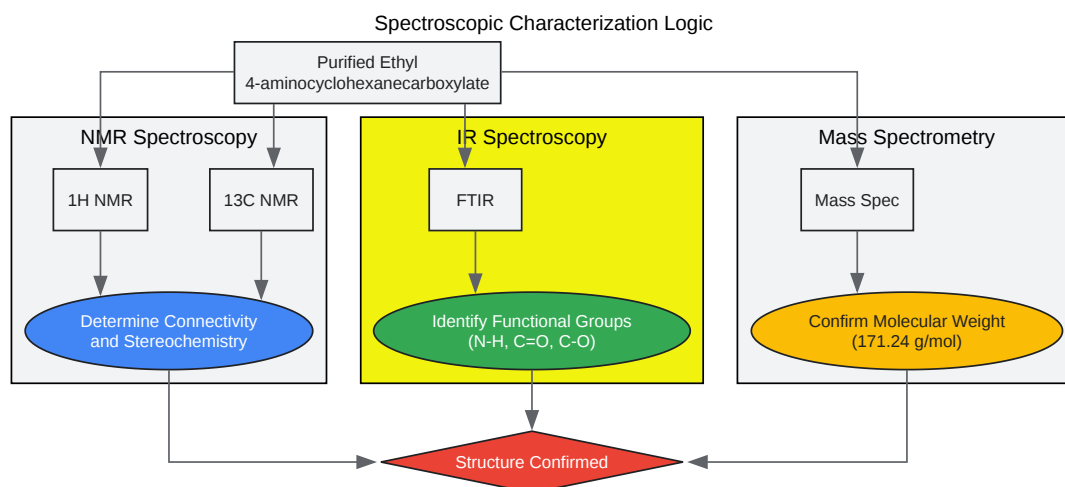
Table 3: Representative ¹³C NMR Data (CDCl₃, 100 MHz)

Assignment	cis-Isomer (Predicted δ , ppm)	trans-Isomer (Predicted δ , ppm)
C=O (Ester)	~175	~176
-O-CH ₂ -CH ₃	~60	~60
-CH-NH ₂	~49	~51
-CH-COOEt	~42	~44
Cyclohexane CH ₂	~30-35	~32-36
-O-CH ₂ -CH ₃	~14	~14

Table 4: Representative FTIR Data (thin film or KBr pellet)

Wavenumber (cm ⁻¹)	Assignment
3300-3400	N-H stretch (primary amine)
2850-2950	C-H stretch (aliphatic)
~1730	C=O stretch (ester)
1590-1650	N-H bend (primary amine)
1170-1250	C-O stretch (ester)

Diagram 2: Logic of Spectroscopic Characterization



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Caption: Logical workflow for the structural elucidation of **Ethyl 4-aminocyclohexanecarboxylate** using various spectroscopic techniques.

Safety and Handling

Ethyl 4-aminocyclohexanecarboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. As with many primary amines, it may be irritating to the skin, eyes, and respiratory tract. The hydrochloride salt is a solid and may be easier to handle than the free base, which can be an oil. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 4-aminocyclohexanecarboxylate is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. While detailed, publicly available experimental and spectroscopic data for the individual cis and trans isomers are limited, this guide provides a comprehensive overview based on available information and data from closely related compounds. The synthetic and analytical methods described herein offer a solid foundation for researchers and scientists working with this compound. As with any chemical synthesis and characterization, the specific conditions may require optimization for the desired outcome and purity.

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